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Compound of Interest

Compound Name: Diisooctyl maleate

Cat. No.: B074544

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of Diisooctyl maleate
(DIOM) and commonly used phthalate plasticizers. The information is intended for researchers,
scientists, and drug development professionals to facilitate informed decisions in material
selection and risk assessment. The data presented is a synthesis of available literature and is
supported by detailed experimental methodologies based on internationally recognized
guidelines.

Executive Summary

Diisooctyl maleate (DIOM) is a non-phthalate plasticizer increasingly considered as an
alternative to traditional phthalates. This guide directly compares the toxicological profiles of
DIOM and prominent phthalates such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate
(DBP), and Benzyl butyl phthalate (BBP) across key endpoints: acute toxicity, genotoxicity,
reproductive toxicity, carcinogenicity, and endocrine disruption potential.

Overall, the available data suggests a more favorable toxicological profile for DIOM compared
to the reviewed phthalates, particularly concerning reproductive toxicity and endocrine
disruption. However, it is crucial to note that the body of research for DIOM is less extensive
than for the long-established phthalates.

Data Presentation: Toxicological Profile Comparison
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The following table summarizes the quantitative toxicological data for Diisooctyl maleate and

representative phthalate plasticizers.

Toxicological
Endpoint

Diisooctyl maleate
(DIOM)

Di(2-ethylhexyl)
phthalate (DEHP)

Dibutyl phthalate
(DBP)

Acute Oral Toxicity
(LD50)

>2000 mg/kg bw (rat,
similar to Diethylhexyl

~25,000 - 30,000
mg/kg bw (rat)

~8,000 mg/kg bw (rat)

maleate)

Genotoxicity

Bacterial Reverse ] ] ]

] Not Available Negative Negative
Mutation (Ames Test)
) Conflicting results,

In Vitro Chromosomal _ _ N

Negative some studies show Positive

Aberration

positive

Reproductive Toxicity

Fertility (NOAEL)

1000 mg/kg/day (rat)
[1]

4.8 mg/kg bw/day

(human)

100 mg/kg bw/day is
toxic to fetal
development in

pregnant animals.[2]

Carcinogenicity

Not expected to be
carcinogenic based on
data from related
maleate esters.[3] No
specific bioassay data

available.

Reasonably
anticipated to be a
human carcinogen
based on sufficient
evidence in

experimental animals.

[4]

Evidence of
carcinogenicity in

rodents.

Endocrine Disruption

No specific data
available, but

maleates as a class

Well-documented

endocrine disruptor

Recognized endocrine

disruptor with anti-

Potential are not typically with anti-androgenic androgenic and
associated with effects. estrogenic activity.
endocrine disruption.
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Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD
guidelines, which are internationally accepted standards.

Acute Oral Toxicity - Acute Toxic Class Method (OECD
423)

This method is used to determine the acute oral toxicity of a substance.

 Principle: A stepwise procedure using a small number of animals per step to classify the
substance into a toxicity category based on the observed mortality.

e Test Animals: Typically, young adult female rats are used.

e Procedure:
o Animals are fasted prior to dosing.
o Asingle dose of the test substance is administered by gavage.
o A starting dose of 300 mg/kg body weight is often used.

o If no mortality occurs, the dose is increased for the next group of animals. If mortality is
observed, the dose is decreased.

o Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
o Body weights are recorded weekly.

o At the end of the study, all surviving animals are euthanized and subjected to a gross
necropsy.

o Data Analysis: The LD50 is estimated based on the mortality data from the different dose
groups.
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Genotoxicity - Bacterial Reverse Mutation Test (Ames
Test, OECD 471)

This test is used to detect gene mutations induced by chemical substances.

o Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with
pre-existing mutations that render them unable to synthesize an essential amino acid (e.g.,
histidine). The test substance is evaluated for its ability to cause a reverse mutation, allowing
the bacteria to grow on a medium lacking that amino acid.

e Procedure:

o

The test is performed with and without a metabolic activation system (S9 mix from rat
liver) to mimic mammalian metabolism.

o

Bacteria are exposed to the test substance at various concentrations.

[¢]

The treated bacteria are plated on a minimal agar medium.

After incubation for 48-72 hours, the number of revertant colonies is counted.

[¢]

» Data Analysis: A substance is considered mutagenic if it causes a concentration-related
increase in the number of revertant colonies compared to the negative control.

Genotoxicity - In Vitro Mammalian Chromosomal
Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured
mammalian cells.

¢ Principle: Cultured mammalian cells are exposed to the test substance, and then metaphase
cells are examined for chromosomal damage.

¢ Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO) cells or human
peripheral blood lymphocytes.

e Procedure:
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o Cells are exposed to at least three concentrations of the test substance, with and without
metabolic activation (S9 mix).

o After a suitable treatment period, a spindle inhibitor (e.g., colcemid) is added to arrest cells
in metaphase.

o Cells are harvested, fixed, and stained.

o Metaphase spreads are examined microscopically for chromosomal aberrations (e.g.,
breaks, gaps, exchanges).

o Data Analysis: A substance is considered clastogenic if it produces a statistically significant,
dose-dependent increase in the frequency of cells with structural chromosomal aberrations.

Reproductive Toxicity - Two-Generation Study (OECD
416)

This study provides information on the effects of a test substance on male and female
reproductive performance.

e Principle: The test substance is administered to parental (P) generation animals before and
during mating, through gestation and lactation. The first-generation (F1) offspring are then
exposed to the substance from weaning through their own mating to produce a second
generation (F2).

o Test Animals: The rat is the preferred species.

e Procedure:

o

At least three dose levels and a control group are used.

o

The substance is typically administered in the diet or by gavage.

Observations include effects on mating behavior, fertility, pregnancy outcomes, and

[¢]

offspring viability, growth, and development.

[¢]

At termination, a full necropsy and histopathological examination of reproductive organs
are performed on P and F1 animals.
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» Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) for parental, reproductive,
and offspring toxicity is determined.

Mandatory Visualization
Experimental Workflow for Toxicological Evaluation
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Caption: General workflow for the toxicological evaluation of plasticizers.
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Signaling Pathway Disruption by Phthalates
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Caption: Phthalate-induced disruption of testosterone synthesis in Leydig cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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